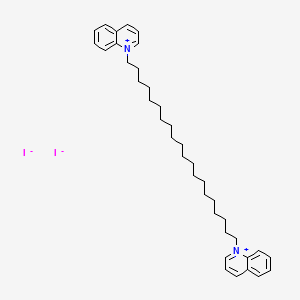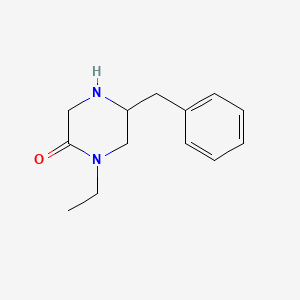
Phenol, p-(bis(2-bromoethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, p-(bis(2-bromoethyl)amino)-, also known as 4-[bis(2-bromoethyl)amino]phenol, is a chemical compound with the molecular formula C10H13Br2NO and a molecular weight of 323.02 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group at the para position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(bis(2-bromoethyl)amino)- typically involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of Phenol, p-(bis(2-bromoethyl)amino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Phenol, p-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .
科学的研究の応用
Phenol, p-(bis(2-bromoethyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the bis(2-bromoethyl)amino group into various molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of Phenol, p-(bis(2-bromoethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Phenol, p-(bis(2-chloroethyl)amino)-: Similar structure but with chlorine atoms instead of bromine.
Phenol, p-(bis(2-iodoethyl)amino)-: Similar structure but with iodine atoms instead of bromine.
Phenol, p-(bis(2-fluoroethyl)amino)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Phenol, p-(bis(2-bromoethyl)amino)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications .
特性
CAS番号 |
21667-05-0 |
|---|---|
分子式 |
C10H13Br2NO |
分子量 |
323.02 g/mol |
IUPAC名 |
4-[bis(2-bromoethyl)amino]phenol |
InChI |
InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |
InChIキー |
SVMALHWUCBPBFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
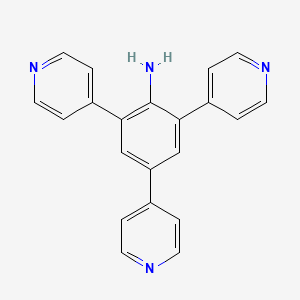


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
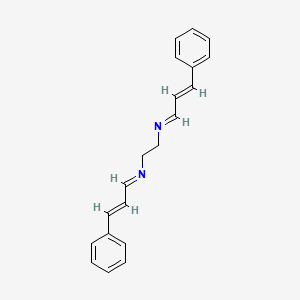
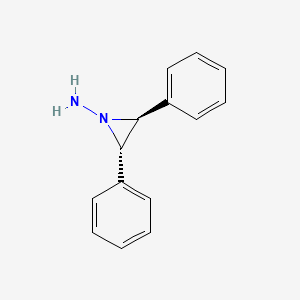

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
